molecular formula C10H13NO B6268225 rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol CAS No. 94929-81-4

rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol

Cat. No. B6268225
CAS RN: 94929-81-4
M. Wt: 163.2
InChI Key:
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Description

Rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral alcohol that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol is not fully understood. However, it has been proposed that it acts as a chiral ligand, binding to specific receptors and enzymes in the body. This binding can lead to changes in enzyme activity, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol is its high enantioselectivity, which makes it a valuable tool for asymmetric catalysis. However, its low solubility in water can make it difficult to work with in certain experimental conditions. Additionally, its potential toxicity and lack of pharmacokinetic data may limit its use in vivo.

Future Directions

There are several potential future directions for research on rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, there is potential for the development of new chiral ligands based on the structure of rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol, which could have applications in various fields, including materials science and drug discovery.
Conclusion:
In conclusion, rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol has been achieved through various methods. One of the most common methods is the asymmetric hydrogenation of 2-pyridylcyclopentenone using a chiral rhodium catalyst. This method yields the desired product with high enantioselectivity. Other methods include the Grignard reaction of 2-pyridylcyclopentanone and the reduction of 2-pyridylcyclopentenone using sodium borohydride.

Scientific Research Applications

Rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant activity as a chiral ligand in asymmetric catalysis. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol involves the conversion of a pyridine derivative to a cyclopentanone intermediate, followed by reduction to the desired alcohol.", "Starting Materials": [ "2-bromopyridine", "cyclopentanone", "sodium borohydride", "methanol", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromopyridine is reacted with cyclopentanone in the presence of sodium hydroxide and methanol to form the corresponding cyclopentanone derivative.", "Step 2: The cyclopentanone derivative is reduced to the alcohol using sodium borohydride in methanol.", "Step 3: The product is purified by acid-base extraction using hydrochloric acid and water." ] }

CAS RN

94929-81-4

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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